molecular formula C13H23NO3 B14464004 N-[5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonyl]glycine CAS No. 73410-18-1

N-[5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonyl]glycine

Cat. No.: B14464004
CAS No.: 73410-18-1
M. Wt: 241.33 g/mol
InChI Key: FLYONZIBLATPEZ-UHFFFAOYSA-N
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Description

N-[5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonyl]glycine is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by a cyclohexane ring substituted with a methyl group and an isopropyl group, along with a glycine moiety attached to the carbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonyl]glycine typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the Diels-Alder reaction.

    Substitution Reactions:

    Attachment of the Glycine Moiety: The final step involves the acylation of glycine with the substituted cyclohexane carbonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonyl]glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of amides or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Ammonia (NH₃), alcohols (ROH)

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Amides, esters

Scientific Research Applications

N-[5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonyl]glycine has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonyl]glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonyl]alanine
  • N-[5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonyl]valine

Uniqueness

N-[5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonyl]glycine is unique due to its specific substitution pattern on the cyclohexane ring and the presence of the glycine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

CAS No.

73410-18-1

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

2-[(5-methyl-2-propan-2-ylcyclohexanecarbonyl)amino]acetic acid

InChI

InChI=1S/C13H23NO3/c1-8(2)10-5-4-9(3)6-11(10)13(17)14-7-12(15)16/h8-11H,4-7H2,1-3H3,(H,14,17)(H,15,16)

InChI Key

FLYONZIBLATPEZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)C(=O)NCC(=O)O)C(C)C

Origin of Product

United States

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